1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine
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Overview
Description
1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine typically involves the construction of the imidazole ring followed by the fusion with a pyridine moiety. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridines and formaldehyde as the carbonyl component, leading to the formation of the imidazole ring .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine-4-one derivatives, while reduction can produce fully saturated imidazopyridine derivatives .
Scientific Research Applications
1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor agonist, modulating neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in carbohydrate metabolism or influence cellular pathways necessary for the proper functioning of cancerous cells .
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomeric form with distinct biological activities.
Imidazo[1,2-a]pyridine: Known for its use in various pharmaceutical applications.
Uniqueness: 1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to act as a GABA A receptor modulator and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-ethylimidazo[4,5-c]pyridin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-2-12-5-11-7-6(12)3-4-10-8(7)9/h3-5H,2H2,1H3,(H2,9,10) |
InChI Key |
SGUPSFRNQQWUGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=CN=C2N |
Origin of Product |
United States |
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